Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-

Antimicrobial Thiourea metal complex Staphylococcus aureus

Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)- (IUPAC: 1-ethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea) is a heterocyclic thiourea derivative with the molecular formula C₇H₁₁N₃S₂ and molecular weight 201.31 g/mol. This compound belongs to the N-substituted-N'-(substituted-2-thiazolyl)thiourea family, characterized by an ethyl group on one thiourea nitrogen and a 4-methyl-2-thiazolyl moiety on the other, yielding an NS bidentate ligand framework that supports diverse metal coordination and biological applications.

Molecular Formula C7H11N3S2
Molecular Weight 201.3 g/mol
CAS No. 52607-79-1
Cat. No. B12118761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-
CAS52607-79-1
Molecular FormulaC7H11N3S2
Molecular Weight201.3 g/mol
Structural Identifiers
SMILESCCNC(=S)NC1=NC(=CS1)C
InChIInChI=1S/C7H11N3S2/c1-3-8-6(11)10-7-9-5(2)4-12-7/h4H,3H2,1-2H3,(H2,8,9,10,11)
InChIKeyAFAKZSJEQYSXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)- (CAS 52607-79-1): Core Identity and Procurement Baseline


Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)- (IUPAC: 1-ethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea) is a heterocyclic thiourea derivative with the molecular formula C₇H₁₁N₃S₂ and molecular weight 201.31 g/mol . This compound belongs to the N-substituted-N'-(substituted-2-thiazolyl)thiourea family, characterized by an ethyl group on one thiourea nitrogen and a 4-methyl-2-thiazolyl moiety on the other, yielding an NS bidentate ligand framework that supports diverse metal coordination and biological applications .

Coordination Chemistry N,S-bidentate ligand framework for metal complex synthesis
Antimicrobial Screening Free-ligand evaluation against Gram-positive bacteria and fungi
Antioxidant Assays DPPH radical scavenging activity research
Carbon Dot Synthesis Precursor for excitation-independent blue photoluminescent CDs

Why In-Class Substitution Is Not Straightforward for 1-Ethyl-3-(4-methylthiazol-2-yl)thiourea


The 4-methyl substitution on the thiazole ring and the N-ethyl group jointly govern the steric and electronic properties of this thiourea ligand, directly affecting metal-ion binding geometry, redox behavior, and biological target engagement [1]. Simply interchanging this compound with the non-methylated thiazole analog (N-ethyl-N'-(2-thiazolyl)thiourea, CAS 51074-16-9), the N-methyl variant (H₂MMT), or the N-phenyl variant (H₂PhMT) can alter coordination mode, shift DPPH radical scavenging capacity, and change photoluminescence behavior of derived carbon dots [1]. Consequently, procurement specifications must reflect the exact CAS 52607-79-1 to ensure reproducible experimental outcomes.

Non-methylated thiazole analog
May alter coordination geometry and shift DPPH radical scavenging response.
N-methyl variant (H₂MMT)
Shifts derived carbon dot photoluminescence from excitation-independent to excitation-dependent.
N-phenyl variant (H₂PhMT)
Changes electronic properties affecting metal-ion binding and radical scavenging behavior.

Quantitative Head-to-Head Evidence for Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)- Versus Closest Analogs


Antimicrobial Selectivity: H₂EMT Outperforms Its Cd(II) Complex Against S. aureus and C. albicans

In a direct head-to-head comparison within the same study, the free ligand H₂EMT displayed the highest antimicrobial activity against Gram-positive S. aureus and the fungus C. albicans, exceeding the activity of its own Cd(II) complex [Cd(HEMT)(H₂O)Cl]·2H₂O. Conversely, the Cd(II) complex was more active against Gram-negative E. coli, demonstrating pathogen-specific differential activity [1].

Antimicrobial Selectivity
Head-to-head
Free ligand H₂EMT: highest activity against S. aureus and C. albicans (rank 1). Cd(II) complex: higher activity against E. coli.
Supports antimicrobial screening context; rank order may inform pathogen-specific study design.
Pathogen-specific differential activity reported in same assay panel.
Antimicrobial Thiourea metal complex Staphylococcus aureus Candida albicans Escherichia coli

DPPH Radical Scavenging: H₂EMT Shows 5.5 µg/mL Lower IC₅₀ Than Its Cd(II) Complex

In the DPPH radical scavenging assay, H₂EMT achieved an IC₅₀ of 38.1 µg/mL, outperforming its Cd(II) complex [Cd(HEMT)(H₂O)Cl]·2H₂O which recorded an IC₅₀ of 43.6 µg/mL [1]. The 5.5 µg/mL difference represents a ~12.6% improvement in scavenging potency.

DPPH Scavenging IC₅₀
Head-to-head
H₂EMT IC₅₀ = 38.1 µg/mL; Cd(II) complex IC₅₀ = 43.6 µg/mL (Δ 5.5 µg/mL).
Supports DPPH radical scavenging assay context; reported difference ~12.6%.
Assay in methanol; concentration and incubation per J. Mol. Liq. 2018.
Antioxidant DPPH assay Free radical scavenging IC50

Carbon Dot Photoluminescence: H₂EMT-CDs Show Excitation-Independent Emission Distinct from H₂MMT-CDs

When used as a precursor for carbon dot synthesis, H₂EMT yields CDs (H₂EMT-CDs) that exhibit excitation-independent photoluminescence emission centered at approximately 440 nm. In contrast, CDs derived from the N-methyl analog H₂MMT (H₂MMT-CDs) display excitation-dependent emission [1]. This qualitative photophysical distinction is critical for applications requiring stable, excitation-wavelength-insensitive fluorescence output.

Carbon Dot Photoluminescence
Head-to-head
H₂EMT-CDs: excitation-independent blue emission. H₂MMT-CDs: excitation-dependent emission.
Supports carbon dot photoluminescence research; excitation-independent emission may simplify quantitative imaging.
Solvothermal synthesis; PL spectra at multiple excitation wavelengths.
Carbon dots Photoluminescence Excitation-independent emission Bioimaging

Recommended Procurement Scenarios for Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)- Based on Comparative Evidence


Structure-Activity Relationship (SAR) Campaigns Targeting Gram-Positive Bacteria or Fungal Pathogens

Use H₂EMT as the free ligand when designing antimicrobial studies against S. aureus or C. albicans, as it outperforms its Cd(II) complex in these strains [1]. This compound serves as an ideal starting scaffold for SAR exploration, given its demonstrated rank superiority over the metal complex within the same assay panel [1].

Oxidative Stress and Radical Scavenging Assay Development

For DPPH-based antioxidant screening, H₂EMT provides a reproducible IC₅₀ benchmark of 38.1 µg/mL, offering a quantifiable advantage over its metal complex [1]. Laboratories establishing antioxidant assay standards can use this compound as a positive control or scaffold for further functionalization.

Carbon Dot Synthesis for Stable Blue-Emitting Bioimaging Probes

Select H₂EMT as the precursor for carbon dot synthesis when excitation-independent blue photoluminescence (~440 nm) is required [1]. The stable emission property enables reliable quantitative imaging and sensing, avoiding the excitation-dependent variability seen with CDs derived from the N-methyl analog H₂MMT [1].

Application
Selection Property
Validation Focus
Antimicrobial SAR (Gram-positive / fungal)
Free-ligand antimicrobial activity profile
Strain-specific rank-order susceptibility assays
DPPH antioxidant screening
Free-ligand radical scavenging potency
Comparative dose-response assay design
Carbon dot synthesis for stable blue emission
Excitation-independent photoluminescence
Emission wavelength stability across excitation range
Quote Request

Request a Quote for Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.